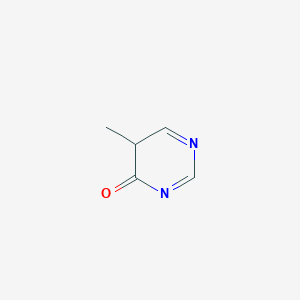

5-Methylpyrimidin-4(5H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H6N2O |

|---|---|

Molecular Weight |

110.11 g/mol |

IUPAC Name |

5-methyl-5H-pyrimidin-4-one |

InChI |

InChI=1S/C5H6N2O/c1-4-2-6-3-7-5(4)8/h2-4H,1H3 |

InChI Key |

AVUBPMIVLLGFLF-UHFFFAOYSA-N |

Canonical SMILES |

CC1C=NC=NC1=O |

Origin of Product |

United States |

Foundational & Exploratory

5-Methylpyrimidin-4(5H)-one chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, structure, and available experimental data for 5-Methylpyrimidin-4(5H)-one, a heterocyclic organic compound of interest in medicinal chemistry and drug development. Due to its structural similarity to naturally occurring pyrimidines, this molecule and its derivatives are explored for various biological activities.

Core Chemical Properties and Structure

This compound is a pyrimidine derivative with a methyl group at the 5-position and a ketone group at the 4-position. It exists in tautomeric equilibrium with its enol form, 4-Hydroxy-5-methylpyrimidine. The predominant tautomer can depend on the solvent and physical state. For clarity and based on common database entries, this guide will refer to the compound using the CAS number associated with its 4-hydroxy tautomer.

Structure:

-

Molecular Formula: C₅H₆N₂O[1]

-

Molecular Weight: 110.11 g/mol [1]

-

CAS Number: 17758-52-0 (for the 4-Hydroxy-5-methylpyrimidine tautomer)[1]

-

InChI: InChI=1S/C5H6N2O/c1-4-2-6-3-7-5(4)8/h2-3H,1H3,(H,6,7,8)[1]

-

SMILES: Cc1cncnc1O

The fundamental structure consists of a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Melting Point | 153-154 °C | [1] |

| Boiling Point | 192.1 °C at 760 mmHg | [1] |

| Density | 1.22 g/cm³ | [1] |

| pKa (Predicted) | 9.18 ± 0.40 | [1] |

| Appearance | Off-white to light yellow solid | MySkinRecipes |

Tautomerism

Pyrimidin-4-ones, including the 5-methyl derivative, exhibit keto-enol tautomerism. The equilibrium between the this compound (keto) and 4-Hydroxy-5-methylpyrimidine (enol) forms is a critical aspect of its chemistry, influencing its reactivity and biological interactions.[2][3] The keto form possesses a carbonyl group, while the enol form has a hydroxyl group, which can significantly alter its hydrogen bonding capabilities and interactions with biological targets.[3] Studies on related pyrimidin-4-ones suggest that the keto form is often the most stable.[3]

Caption: Tautomeric equilibrium between the keto and enol forms.

Experimental Protocols

Synthesis

A general workflow for a plausible synthesis is outlined below:

Caption: A generalized workflow for the synthesis of 4-Hydroxy-5-methylpyrimidine.

Spectroscopic Analysis

While specific spectra for this compound were not found in the initial searches, supplier data indicates that Infrared (IR) and Nuclear Magnetic Resonance (NMR) data conform to the expected structure. A general protocol for acquiring such data is as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the molecular structure. The ¹H NMR spectrum is expected to show signals for the methyl protons, the pyrimidine ring protons, and the N-H or O-H proton, depending on the tautomeric form and solvent.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid compound or analyze as a thin film from a solvent cast.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands. For the keto tautomer, a strong C=O stretching vibration would be expected around 1650-1700 cm⁻¹. For the enol tautomer, a broad O-H stretching band around 3200-3600 cm⁻¹ would be characteristic. Both forms would exhibit C-H, C=N, and C=C stretching and bending vibrations.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Data Analysis: Determine the molecular weight from the molecular ion peak (M⁺ or [M+H]⁺). Analyze the fragmentation pattern to further confirm the structure.

Potential Biological Activity and Signaling Pathways

Derivatives of pyrimidine are known to possess a wide range of biological activities, including antiviral and anticancer properties. While specific biological pathways for this compound are not well-documented in the initial search, its structural similarity to nucleobases suggests potential interactions with enzymes involved in purine and pyrimidine metabolism. Such interactions could inhibit DNA and RNA biosynthesis, a mechanism exploited by some anticancer and antiviral drugs.

The diagram below illustrates a hypothetical mechanism of action where a pyrimidine analog could interfere with nucleotide synthesis.

Caption: Hypothetical inhibition of pyrimidine biosynthesis by a pyrimidine analog.

Further research is required to elucidate the specific biological targets and mechanisms of action of this compound. Its role as an intermediate in the synthesis of more complex, biologically active molecules is a primary area of its current application.

References

5-Methylpyrimidin-4(5H)-one: A Technical Overview of a Versatile Heterocyclic Scaffold

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methylpyrimidin-4(5H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its tautomeric nature, it is often referred to as 5-Methylpyrimidin-4-ol. This document will address its chemical properties, synthesis, and potential biological activities, drawing upon data for its tautomeric form and related pyrimidine derivatives.

Core Chemical Data

Precise data for this compound is not consistently reported in chemical databases, as it readily interconverts with its more stable tautomer, 5-Methylpyrimidin-4-ol. The data presented below corresponds to this tautomeric form.

| Property | Value |

| CAS Number | 101257-87-8 |

| Molecular Formula | C₅H₆N₂O |

| Molecular Weight | 110.11 g/mol |

Synthesis of Pyrimidine Derivatives: A General Overview

Representative Experimental Protocol: Synthesis of a Substituted Pyrimidin-4-one

The following is a generalized protocol based on common synthetic routes for pyrimidine derivatives. This should be considered a representative example and would require optimization for the specific synthesis of this compound.

Materials:

-

Ethyl acetoacetate (or a related β-ketoester)

-

Formamidine acetate (or another appropriate amidine)

-

Sodium ethoxide

-

Ethanol (anhydrous)

-

Hydrochloric acid (for acidification)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Solvents for purification (e.g., ethyl acetate, hexane)

Procedure:

-

Reaction Setup: A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: Ethyl acetoacetate is added dropwise to the sodium ethoxide solution at room temperature. The mixture is stirred for a specified period to ensure the formation of the enolate.

-

Condensation: Formamidine acetate is then added to the reaction mixture.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is dissolved in water.

-

Acidification: The aqueous solution is acidified with hydrochloric acid to precipitate the crude product.

-

Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography.

Synthesis Workflow

Caption: Generalized workflow for the synthesis of substituted pyrimidin-4-one derivatives.

Potential Biological and Pharmacological Significance

While specific biological data for this compound is limited, the pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents. The functional groups present on the pyrimidine ring, such as the methyl group at the 5-position and the keto/hydroxyl group at the 4-position, can significantly influence the molecule's biological activity.

Derivatives of pyrimidine are known to exhibit a broad spectrum of pharmacological activities, including but not limited to:

-

Antimicrobial Activity: Many pyrimidine-containing compounds have been investigated for their antibacterial and antifungal properties.

-

Anticancer Activity: The pyrimidine nucleus is a key component of several anticancer drugs that interfere with DNA and RNA synthesis.

-

Antiviral Activity: Pyrimidine analogues are widely used as antiviral agents.

-

Kinase Inhibition: Substituted pyrimidines have been developed as potent and selective inhibitors of various protein kinases, which are crucial targets in cancer therapy and inflammatory diseases.

Given the prevalence of the pyrimidine core in pharmacologically active molecules, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to elucidate the specific biological profile of this compound and its derivatives.

Synthesis of Pyrimidine Derivatives: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide outlines a detailed synthesis pathway for a pyrimidine derivative of significant interest in medicinal chemistry. Extensive literature review did not yield a direct, reproducible experimental protocol for the synthesis of 5-Methylpyrimidin-4(5H)-one. However, a robust and well-documented procedure for the synthesis of a closely related and commercially available isomer, 4-methyl-6-hydroxypyrimidine , has been identified and is presented herein. This guide provides a comprehensive overview of the synthetic route, including detailed experimental procedures, quantitative data, and visual representations of the reaction pathway to facilitate its application in a research and development setting.

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds that form the backbone of numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of physicochemical properties and biological activities, making the development of efficient synthetic routes to novel pyrimidine analogues a cornerstone of modern drug discovery. This guide focuses on the synthesis of 4-methyl-6-hydroxypyrimidine, a valuable building block for the elaboration of more complex molecular architectures.

Synthesis Pathway for 4-Methyl-6-hydroxypyrimidine

The synthesis of 4-methyl-6-hydroxypyrimidine is a two-step process commencing with the condensation of thiourea and ethyl acetoacetate to form 2-thio-6-methyluracil, followed by desulfurization using Raney nickel to yield the final product.

Step 1: Synthesis of 2-Thio-6-methyluracil

The initial step involves a condensation reaction between thiourea and ethyl acetoacetate in the presence of sodium methoxide in methanol.

Caption: Reaction scheme for the synthesis of 2-Thio-6-methyluracil.

Step 2: Desulfurization to 4-Methyl-6-hydroxypyrimidine

The intermediate, 2-thio-6-methyluracil, is then subjected to desulfurization using Raney nickel in an aqueous ammonia solution.

Caption: Desulfurization of 2-Thio-6-methyluracil to yield 4-Methyl-6-hydroxypyrimidine.

Experimental Protocols

The following detailed experimental procedures are adapted from Organic Syntheses, a peer-reviewed publication of reliable methods for the preparation of organic compounds.[1]

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| Thiourea | Reagent Grade |

| Ethyl acetoacetate | Commercial Grade |

| Sodium methoxide | Commercial Grade |

| Methanol | Anhydrous |

| Raney nickel catalyst | Wet paste |

| Concentrated aqueous ammonia | Standard |

| Activated carbon | Decolorizing |

| 2-L flask | Standard |

| 500-mL round-bottomed flask | Standard |

| Reflux condenser | Standard |

| Steam bath | Standard |

| Büchner funnel | Standard |

| Oven | 70°C |

Synthesis of 2-Thio-6-methyluracil[1]

-

In a 2-L flask, combine 76 g (1 mole) of thiourea, 130 g (1 mole) of commercial ethyl acetoacetate, 120 g of commercial sodium methoxide, and 900 ml of methanol.

-

Gently heat the reaction mixture on a steam bath and allow it to evaporate to dryness in a fume hood over approximately 8 hours.

-

Dissolve the resulting residue in 1 L of hot water.

-

Treat the solution with a few grams of activated carbon and filter.

-

Acidify the hot, clear filtrate with 65 ml of glacial acetic acid.

-

Cool the mixture in an ice-water bath for several hours.

-

Collect the product by suction filtration on a 4-in. Büchner funnel and wash with about 200 ml of cold water in four portions.

-

Allow the solid to drain under suction for several hours and then dry in an oven at 70°C.

Yield: 98–119 g (69–84%) of 2-thio-6-methyluracil. This product is sufficiently pure for the subsequent desulfurization step.

Synthesis of 4-Methyl-6-hydroxypyrimidine[1]

-

In a 500-ml round-bottomed flask, prepare a hot solution of 10 g (0.07 mole) of 2-thio-6-methyluracil in 200 ml of distilled water and 20 ml of concentrated aqueous ammonia.

-

To this hot solution, add 45 g (wet paste) of Raney nickel catalyst. Use about 30 ml of distilled water to wash all the nickel catalyst into the reaction flask.

-

Heat the mixture under reflux in a fume hood for approximately 1.5 hours.

-

Filter the hot reaction mixture by suction through a Büchner funnel to remove the nickel.

-

Wash the nickel on the funnel with 100 ml of hot water.

-

Evaporate the filtrate to dryness on a steam bath.

-

Recrystallize the crude product from approximately 150 ml of ethyl acetate.

Yield: 5.5–6.5 g (71–84%) of 4-methyl-6-hydroxypyrimidine. Melting point: 149–151°C.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 4-methyl-6-hydroxypyrimidine.

| Step | Reactants | Reagents/Solvents | Conditions | Product | Yield |

| 1 | Thiourea (1 mole), Ethyl acetoacetate (1 mole) | Sodium methoxide, Methanol | Gentle heating on steam bath, evaporation to dryness (approx. 8 hours) | 2-Thio-6-methyluracil | 69–84% |

| 2 | 2-Thio-6-methyluracil (0.07 mole) | Raney nickel (wet paste), aq. Ammonia, Water | Reflux (approx. 1.5 hours) | 4-Methyl-6-hydroxypyrimidine | 71–84% |

Conclusion

This technical guide provides a detailed and reliable protocol for the synthesis of 4-methyl-6-hydroxypyrimidine, a valuable isomer of the initially requested this compound. The presented two-step synthesis is high-yielding and utilizes readily available starting materials and standard laboratory techniques. The inclusion of detailed experimental procedures, quantitative data, and clear visual diagrams is intended to enable researchers to successfully replicate this synthesis and utilize the product in their drug discovery and development endeavors.

References

Spectroscopic Analysis of 5-Methylpyrimidin-4(5H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methylpyrimidin-4(5H)-one and its closely related analogs. Due to the limited availability of complete experimental datasets for the title compound, this document presents a compilation of spectroscopic information for structurally similar pyrimidine derivatives to serve as a valuable reference for researchers. The guide details generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and includes a workflow for the spectroscopic analysis of synthesized compounds.

Spectroscopic Data of Related Pyrimidine Derivatives

NMR Spectroscopy Data

Table 1: ¹³C NMR Data for 4-Methylpyrimidine

| Chemical Shift (δ) ppm | Assignment |

| 167.0 | C4 |

| 158.5 | C2 |

| 150.0 | C6 |

| 121.5 | C5 |

| 24.0 | CH₃ |

Solvent and frequency not specified in the source.[1]

IR Spectroscopy Data

Table 2: Infrared (IR) Spectroscopy Data for 4-Methylpyrimidine

| Wavenumber (cm⁻¹) | Interpretation |

| 2850-3000 | C-H stretch (sp³) |

| 1450-1470 | C-H bend |

| 1370-1380 | C-H methyl umbrella bend |

| 800-1200 | C-C stretch |

| 720-725 | C-H bend |

Sample state: Liquid (Neat)[2]

Mass Spectrometry Data

Table 3: Mass Spectrometry (Electron Ionization) Data for 5-Methylpyrimidine

| m/z | Interpretation |

| 94 | [M]⁺ (Molecular Ion) |

| 67 | [M-HCN]⁺ |

| 53 | [C₃H₃N]⁺ |

| 40 | [C₂H₂N]⁺ |

Ionization Method: Electron Ionization (EI)[3]

Experimental Protocols

The following sections detail generalized experimental protocols for the acquisition of spectroscopic data for pyrimidine derivatives and other organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H and ¹³C NMR Spectroscopy

A sample of the compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a 5 mm NMR tube. The spectra are recorded on a spectrometer, such as a Bruker Avance, operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).[4][5][6] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).[5][6] For ¹³C NMR, a sufficient number of scans is acquired to obtain a good signal-to-noise ratio, and a delay time (d1) is used to ensure proper relaxation of the nuclei.[7]

Infrared (IR) Spectroscopy

For solid samples, the thin solid film method is commonly employed. Approximately 50 mg of the solid is dissolved in a volatile solvent like methylene chloride or acetone. A drop of this solution is placed on an IR-transparent salt plate (e.g., NaCl). After the solvent evaporates, a thin film of the compound remains. The salt plate is then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.[8] Alternatively, a solid sample can be prepared as a KBr pellet. A small amount of the sample is ground with dry potassium bromide (KBr), and the mixture is pressed into a thin, transparent disk using a hydraulic press.

Mass Spectrometry (MS)

2.3.1. Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a common technique for volatile organic compounds. The sample is introduced into the ion source of the mass spectrometer, where it is bombarded by a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z).[9][10] For solid samples, a direct insertion probe may be used to introduce the sample into the ion source, where it is heated to achieve the necessary vapor pressure.[9]

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

- 1. 4-Methylpyrimidine(3438-46-8) 13C NMR [m.chemicalbook.com]

- 2. Pyrimidine, 4-methyl- [webbook.nist.gov]

- 3. Pyrimidine, 5-methyl- [webbook.nist.gov]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. chem.uiowa.edu [chem.uiowa.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Navigating the Physicochemical Landscape of 5-Methylpyrimidin-4(5H)-one: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the quantitative solubility and specific stability of 5-Methylpyrimidin-4(5H)-one is limited. This guide provides a framework based on the general characteristics of pyrimidine derivatives and established analytical protocols to empower researchers to conduct their own comprehensive studies.

Introduction

This compound belongs to the pyrimidine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous bioactive molecules, including anticancer and antiviral agents. A thorough understanding of a compound's solubility and stability is fundamental to drug discovery and development, impacting everything from formulation and bioavailability to shelf-life and therapeutic efficacy. This technical guide outlines the predicted physicochemical properties of this compound and provides detailed experimental protocols for determining its solubility in common laboratory solvents and its stability under various stress conditions.

Predicted Physicochemical Properties and General Behavior

The structure of this compound, featuring a pyrimidinone core with a methyl substituent, suggests several key physicochemical characteristics.

-

Tautomerism: The compound can exist in keto-enol tautomeric forms (this compound and 5-methyl-4-hydroxypyrimidine). This equilibrium can influence its solubility, polarity, and hydrogen bonding capacity.

-

Solubility: The presence of nitrogen atoms and a carbonyl group allows for hydrogen bonding with protic solvents. Therefore, this compound is expected to have some degree of solubility in polar protic solvents like water and alcohols.[1] Its solubility is likely to be influenced by the pH of the medium due to the basic nature of the pyrimidine ring.[2] In non-polar aprotic solvents, the solubility is expected to be lower. The methyl group may slightly enhance its solubility in less polar organic solvents compared to the unsubstituted pyrimidinone.

-

Stability: The pyrimidine ring is generally aromatic and relatively stable. However, it can be susceptible to degradation under certain conditions. Potential degradation pathways could include:

-

Hydrolysis: Under strongly acidic or basic conditions, the pyrimidinone ring may be susceptible to hydrolytic cleavage.

-

Oxidation: The ring nitrogens and the methyl group could be sites for oxidation.

-

Photolysis: Like many heterocyclic compounds, it may degrade upon exposure to UV light.

-

Quantitative Data Summary

The following tables are provided as templates for researchers to record their experimental findings.

Table 1: Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Polar Protic | Water | ||||

| Methanol | |||||

| Ethanol | |||||

| Isopropanol | |||||

| Polar Aprotic | Acetonitrile | ||||

| Dimethyl Sulfoxide (DMSO) | |||||

| N,N-Dimethylformamide (DMF) | |||||

| Acetone | |||||

| Nonpolar | Dichloromethane | ||||

| Toluene | |||||

| Hexane |

Table 2: Stability of this compound under Forced Degradation Conditions

| Stress Condition | Parameters | Duration | Percent Degradation | Degradation Products Identified | Analytical Method |

| Acidic Hydrolysis | 0.1 M HCl, 60°C | HPLC-UV/MS | |||

| Basic Hydrolysis | 0.1 M NaOH, 60°C | HPLC-UV/MS | |||

| Neutral Hydrolysis | Water, 60°C | HPLC-UV/MS | |||

| Oxidative | 3% H₂O₂, RT | HPLC-UV/MS | |||

| Thermal | 80°C (Solid State) | HPLC-UV/MS | |||

| Photolytic | ICH Q1B conditions | HPLC-UV/MS |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)[3][4][5]

This method determines the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, acetonitrile)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Analytical balance

-

HPLC-UV or other suitable quantitative analytical instrument

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the vials tightly and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).

-

Shake the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the solution.

-

Filter the sample through a 0.45 µm syringe filter to remove any undissolved particles. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.

-

Accurately dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Stability Testing (Forced Degradation Studies)[6][7][8]

Forced degradation studies are conducted to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods. These studies are typically performed according to ICH guidelines.[3][4][5]

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acidic Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

-

Incubate the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

-

At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

-

-

Basic Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

-

Incubate at an elevated temperature (e.g., 60°C) for a specified period.

-

At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

-

Keep the solution at room temperature and protected from light for a specified period.

-

Withdraw samples at various time points and dilute for analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid this compound in a vial and store it in a temperature-controlled oven at a high temperature (e.g., 80°C).

-

At various time points, withdraw samples, dissolve in a suitable solvent, and analyze.

-

-

Photolytic Degradation:

-

Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

-

Analyze the exposed and control samples at the end of the exposure period.

-

-

Analysis: Analyze all samples by a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS), to separate and identify the parent compound and any degradation products.

Mandatory Visualizations

Experimental and Logical Workflows

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Forced Degradation Studies.

Hypothetical Signaling Pathway

Caption: Hypothetical Kinase Inhibition Pathway.

References

The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone in the architecture of life, forming the backbone of nucleobases such as cytosine, thymine, and uracil. This inherent biological relevance has positioned pyrimidine derivatives as a privileged class of compounds in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. Their structural versatility allows for facile modification, enabling the fine-tuning of their physicochemical properties and biological targets. This technical guide provides an in-depth exploration of the significant biological activities of pyrimidine derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral potential. Detailed experimental protocols and a summary of quantitative data are presented to support researchers and drug development professionals in this dynamic field.[1][2][3]

Anticancer Activity of Pyrimidine Derivatives

The quest for novel and effective anticancer agents has led to the extensive investigation of pyrimidine derivatives. Their mechanism of action is often rooted in their ability to mimic endogenous pyrimidines, thereby interfering with nucleic acid synthesis and repair, or to interact with key enzymes and signaling pathways that are dysregulated in cancer cells.

Mechanism of Action and Signaling Pathways

A primary anticancer mechanism of pyrimidine analogues is the inhibition of enzymes crucial for DNA and RNA synthesis. For instance, 5-fluorouracil (5-FU), a widely used chemotherapeutic, is metabolized to fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, leading to a depletion of thymidine triphosphate and subsequent disruption of DNA synthesis and repair.[4]

Furthermore, pyrimidine derivatives have been designed to target specific protein kinases that are hyperactive in various cancers. Cyclin-dependent kinases (CDKs), essential for cell cycle progression, are prominent targets. Several pyrimidine-based compounds have been developed as potent and selective CDK2 inhibitors, inducing cell cycle arrest and apoptosis.[4] The inhibition of other kinases, such as tyrosine kinases (TKs), phosphatidylinositol-3-kinase (PI3K), and mTOR, by pyrimidine derivatives has also been reported, highlighting their multi-targeted potential.[5] Pyrido[2,3-d]pyrimidine derivatives, for example, have shown significant inhibitory effects against a variety of kinases.[5]

Below is a diagram illustrating the general mechanism of a pyrimidine-based kinase inhibitor.

Figure 1: General signaling pathway of a pyrimidine-based kinase inhibitor.

Quantitative Data: Anticancer Activity

The anticancer potency of various pyrimidine derivatives has been quantified using the half-maximal inhibitory concentration (IC50) against different cancer cell lines.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrimido[1,2-b]pyridazin-2-one | Compound 1 | HCT-116 | 49.35 | [6] |

| Pyrimido[1,2-b]pyridazin-2-one | Compound 1 | MCF-7 | 69.32 | [6] |

| Pyrazolo[3,4-d]pyrimidine | Compound 24 | Gastric Cancer | 0.65 | [7] |

| Pyrrolo[2,3-d]pyrimidine | Compound 12 | SNU-16 | Not specified | [4] |

| N-(pyridin-3-yl)pyrimidin-4-amine | Compound 17 | MV4-11, HT-29, MCF-7, HeLa | Comparable to Palbociclib | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[8][9][10]

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

Pyrimidine derivative stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the pyrimidine derivative in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used for the drug stock).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[9]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[11]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10][11]

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

References

- 1. journals.innovareacademics.in [journals.innovareacademics.in]

- 2. researchgate.net [researchgate.net]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. ijrpr.com [ijrpr.com]

- 5. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 6. Molecular properties prediction, anticancer and anti-inflammatory activities of some pyrimido[1,2-b]pyridazin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. MTT (Assay protocol [protocols.io]

- 10. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methylpyrimidin-4(5H)-one, a heterocyclic compound of interest in medicinal chemistry. The guide covers its synthesis, chemical properties, and biological significance, with a focus on data presentation and experimental methodologies.

Introduction

This compound, also known as 5-methyl-4-hydroxypyrimidine, is a pyrimidine derivative that has garnered attention due to its structural similarity to naturally occurring nucleobases. The pyrimidine scaffold is a fundamental core in numerous biologically active compounds, including antiviral and anticancer agents.[1] This guide will delve into the specifics of the title compound and its place within the broader context of related heterocycles.

Synthesis and Tautomerism

It is crucial to understand the tautomeric nature of this compound. This compound exists in equilibrium with its tautomeric form, 5-methylpyrimidin-4-ol. Theoretical studies on the parent 4-pyrimidone suggest that the keto form (4(3H)-pyrimidinone) is generally the more stable tautomer.[2] This equilibrium is a significant factor in its chemical reactivity and biological interactions.

Chemical and Physical Properties

Based on available data for its tautomer, 5-methylpyrimidin-4-ol, the following properties have been reported.

| Property | Value | Source |

| CAS Number | 17758-52-0 | [3][4][5] |

| Molecular Formula | C5H6N2O | [3] |

| Molecular Weight | 110.12 g/mol | [3] |

| Purity | 95% | [3] |

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of this compound.

1H NMR Spectroscopy

A proton NMR spectrum for 5-methylpyrimidin-4-ol (in DMSO-d6 at 400 MHz) is available.[6] The interpretation of this spectrum is crucial for confirming the structure and understanding the tautomeric equilibrium in solution.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available |

Note: Detailed peak assignments require further experimental data and analysis.

Biological Activities and Related Heterocycles

While specific biological activities for this compound are not extensively documented in the public domain, the broader class of pyrimidine derivatives exhibits a wide range of pharmacological properties.

Derivatives of pyrimidine are known to possess:

-

Antiviral activity: As seen in compounds like zidovudine.

-

Anticancer activity: For example, fluorouracil and gemcitabine.[1]

-

Antimicrobial properties. [7]

Research on related fused heterocyclic systems, such as thiazolo[4,5-b]pyridines, has shown promising antimicrobial and cytotoxic effects.[7] Furthermore, various pyrimidine analogs have been investigated as inhibitors of specific biological targets, such as the sodium-hydrogen exchanger-1 (NHE-1).[8]

The study of such related heterocycles provides valuable insights into the potential applications of this compound in drug discovery and development. The core pyrimidinone structure serves as a versatile scaffold for the design of novel therapeutic agents.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not explicitly available in the reviewed literature. However, general procedures for the synthesis of related pyrimidinones and their derivatives can be found in various patents and scientific articles. For instance, a patented method for a related pyridinone involves reacting 4-hydroxy-5-methyl-1H-pyridin-2-one with ammonia in an autoclave in the presence of ammonium bromide.[9]

Researchers interested in working with this compound would need to adapt existing methodologies for pyrimidinone synthesis and conduct their own spectroscopic and biological characterization.

Conclusion

This compound represents a simple yet potentially valuable heterocyclic scaffold. Its structural relationship to biologically active pyrimidines suggests that it and its derivatives could be fruitful areas for further research in medicinal chemistry. The key to unlocking its potential lies in the development of efficient synthetic routes and comprehensive biological screening to elucidate its pharmacological profile. The tautomeric nature of the molecule is a critical aspect that must be considered in any future studies. This guide serves as a foundational resource for researchers embarking on the exploration of this intriguing heterocycle.

References

- 1. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. 17758-52-0 | 5-Methylpyrimidin-4-ol | Tetrahedron [thsci.com]

- 5. 17758-52-0|4-Hydroxy-5-methylpyrimidine|BLD Pharm [bldpharm.com]

- 6. 5-METHYLPYRIMIDIN-4-OL(17758-52-0) 1H NMR spectrum [chemicalbook.com]

- 7. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones [mdpi.com]

- 8. Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN113412255A - Process for preparing 4-amino-5-methylpyridinone - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 5-Methylpyrimidin-4(5H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways and starting materials for the preparation of 5-Methylpyrimidin-4(5H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the core synthetic strategies, provides experimental protocols for key reactions, and presents quantitative data in a structured format for easy comparison.

Introduction

This compound and its derivatives are important scaffolds in the development of novel therapeutic agents. The pyrimidine ring is a common feature in a wide array of biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents. The synthesis of specifically substituted pyrimidinones, such as the 5-methyl derivative, is a key step in the exploration of new chemical entities with potential pharmacological activity. This guide focuses on the principal and most practical starting materials and synthetic routes for obtaining this target compound.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound reveals a logical and efficient synthetic approach. The primary disconnection strategy involves breaking the bonds formed during the final cyclization step, leading to simpler and more readily available starting materials.

Caption: Retrosynthetic analysis of this compound.

This analysis identifies a 3-carbon synthon with a methyl group at the second carbon and a synthon providing the N-C-N fragment of the pyrimidine ring as the key building blocks.

Primary Synthetic Pathway: Cyclocondensation

The most direct and widely applicable method for the synthesis of this compound is the cyclocondensation reaction of a β-enaminone or a related derivative with a one-carbon electrophile. This approach builds the pyrimidine ring in a single, efficient step.

Key Starting Materials

The primary starting materials for this pathway are:

-

3-Aminocrotonamide (β-Aminocrotonamide): This molecule provides the C4, C5 (with the methyl group), and C6 atoms, along with the N3 atom of the pyrimidine ring. It is a bifunctional compound containing both an enamine and an amide group, which are crucial for the cyclization.

-

One-Carbon Electrophiles: These reagents provide the C2 atom and the N1 atom of the pyrimidine ring. Common examples include:

-

Formamide (HCONH₂): A versatile and inexpensive reagent that can serve as both a reactant and a solvent.

-

Triethyl Orthoformate (HC(OEt)₃): A reactive one-carbon source that often requires a subsequent amination step.

-

Reaction Scheme

The overall reaction involves the condensation of 3-aminocrotonamide with the one-carbon electrophile, followed by cyclization and dehydration to form the aromatic pyrimidine ring.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound based on the cyclocondensation approach.

Synthesis of this compound from 3-Aminocrotonamide and Formamide

This is the most direct and atom-economical method.

Procedure:

-

A mixture of 3-aminocrotonamide (1.0 equivalent) and formamide (5-10 equivalents) is placed in a round-bottom flask equipped with a reflux condenser.

-

The mixture is heated to a temperature of 150-180 °C.

-

The reaction is maintained at this temperature for a period of 4-8 hours, during which the progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the excess formamide is removed under reduced pressure.

-

The resulting residue is cooled and triturated with a suitable solvent, such as ethanol or acetone, to induce crystallization.

-

The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to afford this compound.

Synthesis of this compound from 3-Aminocrotonamide and Triethyl Orthoformate followed by Amination

This two-step, one-pot procedure offers an alternative to the high-temperature formamide synthesis.

Procedure:

-

To a solution of 3-aminocrotonamide (1.0 equivalent) in a suitable solvent such as ethanol, add triethyl orthoformate (1.1-1.5 equivalents) and a catalytic amount of a weak acid (e.g., acetic acid).

-

The mixture is heated to reflux for 2-4 hours.

-

After the initial condensation, a source of ammonia (e.g., a solution of ammonia in ethanol or ammonium chloride with a base) is added to the reaction mixture.

-

The reaction is continued at reflux for an additional 4-6 hours to facilitate cyclization and amination.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by recrystallization or column chromatography on silica gel to yield this compound.

Data Presentation

The following table summarizes the key quantitative data for the described synthetic methods. Please note that yields can vary depending on the specific reaction conditions and scale.

| Synthetic Route | Key Reagents | Typical Yield (%) | Purity (%) |

| Route 1: From 3-Aminocrotonamide | Formamide | 60-75 | >95 |

| Route 2: From 3-Aminocrotonamide | Triethyl Orthoformate, Ammonia | 55-70 | >95 |

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow from starting materials to the purified final product.

A Technical Guide to the Reaction Mechanism of 5-Methylpyrimidin-4(5H)-one Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reaction mechanism for the formation of 5-Methylpyrimidin-4(5H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines the principal synthetic pathway, provides representative experimental protocols, and includes quantitative data from analogous syntheses to serve as a practical reference for laboratory work.

Introduction: The Principle of Pyrimidine Synthesis

The synthesis of the pyrimidine core is a cornerstone of heterocyclic chemistry, owing to the prevalence of this scaffold in nucleic acids, vitamins, and a vast array of pharmaceuticals. The most common and established method for constructing the pyrimidine ring is the Principal Synthesis , which involves the condensation of a compound containing an N-C-N moiety (such as an amidine, urea, or guanidine) with a β-dicarbonyl compound or its synthetic equivalent.[1]

For the formation of this compound, the logical precursors are formamidine (providing the N1, C2, and N3 atoms) and a C3 fragment bearing the C5-methyl group, such as methylmalonaldehyde or a more stable synthetic equivalent like ethyl 2-formylpropanoate . The reaction proceeds through a series of condensation and cyclization steps to yield the final heterocyclic product.

Proposed Reaction Mechanism

The formation of this compound from formamidine and a β-dicarbonyl equivalent (represented here by methylmalonaldehyde) is proposed to occur via the following mechanistic steps. The reaction is typically catalyzed by a base or acid.

-

Nucleophilic Attack and Imine Formation: The reaction initiates with the nucleophilic attack of one of the amino groups of formamidine on one of the aldehyde carbonyls of methylmalonaldehyde. This is followed by dehydration to form an N-amidinyl imine intermediate.

-

Intramolecular Cyclization: The second amino group of the intermediate then undergoes an intramolecular nucleophilic attack on the remaining carbonyl group, leading to the formation of a cyclic hemiaminal-like intermediate (a dihydropyrimidinol).

-

Dehydration and Aromatization: A final dehydration step occurs, leading to the elimination of a water molecule and the formation of the aromatic 5-methylpyrimidin-4-ol.

-

Tautomerization: The resulting pyrimidin-4-ol rapidly tautomerizes to the more thermodynamically stable this compound, which contains an amide functional group within the ring.

The detailed step-by-step mechanism is visualized in the diagram below.

Caption: Proposed reaction mechanism for the formation of this compound.

Experimental Protocols

Representative Protocol: General Synthesis of a 5-Substituted Pyrimidin-4-one

-

Reaction Setup:

-

To a solution of sodium ethoxide (1.1 equivalents), prepared by dissolving sodium metal in anhydrous ethanol, is added the β-ketoester (e.g., ethyl 2-formylpropanoate) (1.0 equivalent) under an inert atmosphere (e.g., nitrogen or argon).

-

The mixture is stirred at room temperature for 30 minutes.

-

-

Addition of Amidine:

-

Formamidine hydrochloride (1.1 equivalents) is added to the reaction mixture in one portion.

-

-

Reaction Conditions:

-

The resulting suspension is heated to reflux (approximately 78 °C for ethanol) and maintained at this temperature for 4-12 hours.

-

The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Isolation:

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and neutralized with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of approximately 7.

-

The precipitated solid is collected by filtration, washed with cold water, and then with a non-polar solvent like diethyl ether or hexane to remove impurities.

-

-

Purification:

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

The general workflow for this synthesis is depicted below.

Caption: A generalized experimental workflow for the synthesis of pyrimidinones.

Quantitative Data

Quantitative data for the synthesis of the target molecule is not available. However, the following table summarizes typical reaction conditions and yields for the synthesis of structurally related 5-substituted pyrimidine derivatives, providing a benchmark for researchers.

| Product | N-C-N Reagent | β-Dicarbonyl Reagent | Solvent | Catalyst / Base | Temp (°C) | Time (h) | Yield (%) | Reference |

| 5-Trifluoromethyl-pyrimidine derivative | Substituted Guanidine | Ethyl 2-(trifluoromethyl)-3-oxobutanoate | Ethanol | NaOEt | Reflux | 6 | 75-85 | [2] |

| 4,5-Disubstituted Pyrimidine | Ammonium Acetate | Functionalized Enamine | None | ZnCl₂ | 80 | 12 | 60-90 | [3] |

| General Pyrimidine | Amidine HCl | Ketone/Aldehyde | DMSO | TEMPO/Fe(II) | 120 | 24 | 50-85 | [3] |

| 4-Arylpyrimidine | Formamide | Acetophenone | None | K₂S₂O₈ | 130 | 12 | 40-70 | [3] |

Note: This table presents data from analogous reactions to provide context for typical yields and conditions. The specific synthesis of this compound would require experimental optimization.

Conclusion

The formation of this compound is reliably approached through the Principal Synthesis, a classical and robust method in heterocyclic chemistry. The proposed mechanism, involving a cascade of condensation, cyclization, and dehydration/tautomerization, provides a clear framework for understanding the reaction. While specific quantitative data and a dedicated experimental protocol for this exact molecule are sparse, the provided representative procedures and data from analogous syntheses offer a solid foundation for researchers and drug development professionals to successfully synthesize this and related pyrimidinone compounds. Careful optimization of reaction conditions will be key to achieving high yields and purity.

References

The Dawn of a Privileged Scaffold: A Technical Guide to the Discovery and History of Substituted Pyrimidinones

For Researchers, Scientists, and Drug Development Professionals

The pyrimidinone core, a heterocyclic scaffold, has emerged as a cornerstone in modern medicinal chemistry. Its versatile structure has been the foundation for a multitude of therapeutic agents, demonstrating a remarkable range of biological activities. This in-depth technical guide explores the historical milestones in the discovery of substituted pyrimidinones, details key synthetic methodologies, presents their diverse pharmacological applications with quantitative data, and elucidates their mechanisms of action through critical signaling pathways.

From Serendipity to Rational Design: A Historical Perspective

The journey of substituted pyrimidinones began in the late 19th century. While the parent pyrimidine ring system was known, the synthesis of its substituted derivatives, particularly pyrimidinones, marked a significant leap in heterocyclic chemistry.

A pivotal moment in this history was the discovery of the Biginelli reaction in 1891 by the Italian chemist Pietro Biginelli.[1] This one-pot, three-component reaction involving an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea, provided a straightforward and efficient route to 3,4-dihydropyrimidin-2(1H)-ones.[1] Initially, the reaction was of academic interest, but its true potential was realized much later with the discovery of the diverse biological activities of its products.[2]

Beyond the Biginelli reaction, other synthetic strategies have been developed over the years. A common approach involves the cyclization of β-dicarbonyl compounds with N-C-N containing reagents like amidines, urea, or guanidines to yield 2-substituted pyrimidines, 2-pyrimidinones, and 2-aminopyrimidines, respectively.[3] The condensation of carbonyls with diamines also represents a viable synthetic route.[3] These methods have expanded the chemical space of accessible substituted pyrimidinones, enabling the synthesis of a vast library of compounds for biological screening.

The development of pyrimidinone-based drugs has seen a chronological progression, with early derivatives being explored for various therapeutic applications. A notable example is the evolution of pyrimidones as HIV integrase inhibitors, which ultimately led to the FDA-approved drug Raltegravir.[1] This journey from a simple multicomponent reaction to a life-saving therapeutic underscores the enduring importance of this chemical scaffold.

Synthetic Methodologies: Building the Pyrimidinone Core

The synthesis of substituted pyrimidinones is dominated by the Biginelli reaction and its modern variations. The following sections provide detailed experimental protocols for this key reaction and other relevant synthetic procedures.

The Biginelli Reaction: A Classic One-Pot Synthesis

The Biginelli reaction remains the most straightforward method for preparing 3,4-dihydropyrimidin-2(1H)-ones.

General Experimental Protocol:

A mixture of an aldehyde (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and urea or thiourea (1.5 mmol) is subjected to heating under acidic conditions.[4] Various Brønsted and Lewis acids can be used as catalysts.[1]

-

Catalyst: p-Dodecylbenzenesulfonic acid (DBSA) (5 mol%)

-

Conditions: Solvent-free, heated with stirring at 80 °C.

-

Work-up: After completion (monitored by thin-layer chromatography), the reaction mixture is cooled and poured onto crushed ice. The resulting solid product is filtered, washed with cold water, dried, and recrystallized from ethanol or ethyl acetate to yield the pure 3,4-dihydropyrimidin-2(1H)-one.[4]

Synthesis of Pyrimidinones from Chalcones

An alternative two-step protocol involves the use of chalcones as intermediates.

Experimental Protocol:

-

Chalcone Synthesis (Claisen-Schmidt Condensation): An acetophenone derivative is condensed with a benzaldehyde derivative under basic conditions (e.g., ethanolic potassium hydroxide) to form the corresponding chalcone.

-

Cyclization: The purified chalcone is then reacted with urea or thiourea in the presence of a base (e.g., ethanolic potassium hydroxide) to yield the desired 4,6-diaryl-3,4-dihydropyrimidin-2(1H)-(thi)one.

Pharmacological Activities and Quantitative Data

Substituted pyrimidinones exhibit a wide array of pharmacological activities, with anticancer, anti-inflammatory, and antimicrobial properties being the most prominent.

Anticancer Activity

The pyrimidine scaffold is a key component in numerous anticancer agents. These compounds often exert their effects by inhibiting protein kinases involved in cancer cell proliferation and survival. The following tables summarize the in vitro anticancer activity of selected substituted pyrimidinones against various human cancer cell lines.

Table 1: In Vitro Anticancer Activity of Substituted Pyrimidinones

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Compound 1 | Liver (HepG2) | MTT | 8.66 | [5] |

| Compound 2 | Liver (HepG2) | MTT | 7.11 | [5] |

| Compound 3 | Liver (HepG2) | MTT | 5.50 | [5] |

| Compound 3 | Breast (MCF-7) | MTT | 7.29 | [5] |

| Compound 20 | Breast (MCF-7) | MTT | 7.53 ± 0.43 | [6] |

| Compound 21 | Breast (MCF-7) | MTT | 9.17 ± 0.31 | [6] |

| Compound 6c | Breast (MCF-7) | MTT | 245.73 | |

| Compound 6g | Breast (MCF-7) | MTT | 325.1 | |

| Compound 6i | Breast (MCF-7) | MTT | 98.8 |

Anti-inflammatory Activity

Certain substituted pyrimidinones have demonstrated significant anti-inflammatory effects.

Table 2: In Vitro Anti-inflammatory Activity of Indole-Pyrimidine Hybrids

| Compound ID | Paw Edema Inhibition (%) at 4h | Paw Edema Inhibition (%) at 5h | Reference |

| Compound 73 | 43.17 | 26.67 | [6] |

| Compound 74 | 40.91 | 35.56 | [6] |

| Compound 75 | 36.35 | 26.67 | [6] |

| Compound 76 | 43.17 | 31.10 | [6] |

| Indomethacin | 47.72 | 42.22 | [6] |

Key Experimental Protocols for Biological Evaluation

The assessment of the biological activity of substituted pyrimidinones relies on standardized in vitro assays.

MTT Assay for Cell Viability and Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 72 hours.

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well.

-

Incubation: Incubate the plate for 2-4 hours until a purple precipitate is visible.

-

Solubilization: Add a solubilization solution (e.g., 100 µL of detergent reagent) to each well.

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm.[7][8]

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a cell density-based assay that relies on the binding of the dye to cellular proteins.

Protocol:

-

Cell Plating and Treatment: Plate cells in a 96-well plate and treat with the test compound for 72-96 hours.

-

Fixation: Gently add 100 µL of cold 10% trichloroacetic acid (TCA) to each well and incubate at 4 °C for at least 1 hour.

-

Washing: Rinse the plates vigorously four times with 1% acetic acid.

-

Staining: Add 100 µL of 0.4% SRB in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

-

Washing: Rinse again with 1% acetic acid to remove unbound dye.

-

Solubilization and Reading: Air-dry the plates, add a solubilization buffer (e.g., 10 mM Tris base), and read the absorbance at 540 nm.[9][10]

Mechanism of Action: Targeting Key Signaling Pathways

The therapeutic effects of substituted pyrimidinones are often attributed to their ability to modulate specific intracellular signaling pathways that are dysregulated in disease.

PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[11] Its aberrant activation is a hallmark of many cancers. Several pyrimidinone derivatives have been developed as potent inhibitors of kinases within this pathway.

References

- 1. Sketching the historical development of pyrimidones as the inhibitors of the HIV integrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrimidine - Wikipedia [en.wikipedia.org]

- 4. rsc.org [rsc.org]

- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT (Assay protocol [protocols.io]

- 8. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. US4385058A - Pyrimidone derivatives - Google Patents [patents.google.com]

- 11. Design and synthesis of certain 7-Aryl-2-Methyl-3-Substituted Pyrazolo{1,5-a}Pyrimidines as multikinase inhibitors [ouci.dntb.gov.ua]

In-depth Analysis of 5-Methylpyrimidin-4(5H)-one: A Theoretical and Computational Perspective

A comprehensive review of the existing scientific literature reveals a notable scarcity of dedicated theoretical and computational studies on 5-Methylpyrimidin-4(5H)-one. While the broader class of pyrimidine derivatives has been the subject of extensive research due to their significant biological and pharmaceutical applications, this specific molecule remains largely unexplored in the academic press. This guide, therefore, aims to provide a foundational understanding by extrapolating from general principles of computational chemistry and studies of structurally similar pyrimidine analogues.

Molecular Structure and Properties: A Theoretical Overview

From a structural standpoint, this compound is a heterocyclic organic compound with a pyrimidine core. The presence of a methyl group at the 5th position and a carbonyl group at the 4th position, along with the tautomeric proton at the 5th position, dictates its electronic and chemical properties.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method of Prediction |

| Molecular Formula | C₅H₆N₂O | - |

| Molecular Weight | 110.12 g/mol | - |

| XLogP3 | -0.5 | Computational Estimation |

| Hydrogen Bond Donors | 1 | Computational Estimation |

| Hydrogen Bond Acceptors | 3 | Computational Estimation |

| Rotatable Bond Count | 0 | Computational Estimation |

| Tautomer Count | 4 | Computational Estimation |

| Exact Mass | 110.04801 g/mol | Computational Estimation |

| Monoisotopic Mass | 110.04801 g/mol | Computational Estimation |

| Topological Polar Surface Area | 49.9 Ų | Computational Estimation |

| Heavy Atom Count | 8 | - |

| Formal Charge | 0 | - |

| Complexity | 124 | Computational Estimation |

Note: The data in this table is based on computational predictions for the closely related isomer 4-amino-5-methylpyridin-2(1H)-one due to the lack of direct experimental or computational data for this compound. These values should be considered as approximations.

Computational Chemistry Approaches for Analysis

Theoretical and computational studies of novel molecules like this compound would typically involve a suite of computational chemistry techniques to predict its properties and reactivity.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be instrumental in determining:

-

Optimized Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles to understand the molecule's three-dimensional structure.

-

Vibrational Frequencies: Simulating the infrared (IR) and Raman spectra to aid in the experimental identification and characterization of the molecule.

-

Electronic Properties: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand its electronic transitions, reactivity, and kinetic stability.

-

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify electrophilic and nucleophilic sites, providing insights into intermolecular interactions.

Molecular Docking

Given the prevalence of pyrimidine derivatives in drug discovery, molecular docking studies would be a crucial computational tool. This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme. For this compound, this could help in identifying potential biological targets and understanding its mechanism of action.

Proposed Experimental Protocols for Characterization

To validate the theoretical predictions and fully characterize this compound, a series of experimental protocols would be necessary.

Synthesis

The synthesis of this compound would likely involve the cyclization of a suitable precursor containing the pyrimidine ring skeleton. A common method for synthesizing pyrimidine derivatives is the Biginelli reaction, which involves the one-pot condensation of an aldehyde, a β-ketoester, and urea or thiourea. Modifications of this and other synthetic routes would be explored to obtain the target molecule.

Spectroscopic Analysis

A combination of spectroscopic techniques would be essential for structural elucidation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity and substitution pattern of the molecule.

-

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques would identify the functional groups present in the molecule by observing their characteristic vibrational frequencies. The experimental spectra would be compared with the theoretically predicted spectra from DFT calculations for validation.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and fragmentation pattern, confirming the molecular formula.

-

UV-Visible Spectroscopy: This technique would provide information about the electronic transitions within the molecule, which can be correlated with the HOMO-LUMO energy gap calculated by DFT.

Visualization of a General Computational Workflow

The following diagram illustrates a typical workflow for the theoretical and computational study of a novel molecule like this compound.

Methodological & Application

Synthesis Protocol for 5-Methylpyrimidin-4(5H)-one: An Application Note

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 5-Methylpyrimidin-4(5H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the cyclocondensation of an enamine precursor with formamide. This application note includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the synthetic workflow, designed for researchers and scientists in the field of organic synthesis and drug discovery.

Introduction

Pyrimidinone derivatives are a class of heterocyclic compounds that form the core structure of many biologically active molecules, including antiviral and anticancer agents. The substituent pattern on the pyrimidine ring plays a crucial role in the biological activity of these compounds. This compound is a valuable building block for the synthesis of more complex molecules. This protocol outlines a reliable method for its preparation in a laboratory setting. The synthesis proceeds in two main steps: the formation of an enamine intermediate from a β-ketoester, followed by its cyclization with formamide to yield the desired pyrimidinone.

Synthesis Pathway

The overall synthetic route for this compound is depicted below. The process begins with the formation of ethyl 3-amino-2-methylbut-2-enoate from ethyl 2-methyl-3-oxobutanoate, which is then cyclized with formamide.

Caption: Overall synthetic pathway for this compound.

Experimental Protocol

Materials and Methods

-

Ethyl 2-methyl-3-oxobutanoate (≥98%)

-

Ammonium acetate (≥98%)

-

Formamide (≥99.5%)

-

Ethanol (anhydrous)

-

Toluene (anhydrous)

-

Sodium sulfate (anhydrous)

-

Silica gel (for column chromatography)

-

Standard laboratory glassware

-

Rotary evaporator

-

Magnetic stirrer with heating plate

-

Melting point apparatus

-

NMR spectrometer

Step 1: Synthesis of Ethyl 3-amino-2-methylbut-2-enoate (Enamine Intermediate)

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl 2-methyl-3-oxobutanoate (14.4 g, 0.1 mol) and ammonium acetate (7.71 g, 0.1 mol).

-

Solvent Addition: Add 100 mL of anhydrous ethanol to the flask.

-

Reaction: Stir the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in 100 mL of diethyl ether and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-amino-2-methylbut-2-enoate as a yellowish oil. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound

-

Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, place the crude ethyl 3-amino-2-methylbut-2-enoate (14.3 g, approx. 0.1 mol) obtained from the previous step.

-

Reagent Addition: Add formamide (30 mL, 0.75 mol).

-

Reaction: Heat the mixture to 150-160 °C and maintain this temperature for 6 hours with continuous stirring.

-

Cooling and Precipitation: After the reaction period, cool the mixture to room temperature. A solid precipitate should form.

-

Isolation: Collect the solid by vacuum filtration and wash it with a small amount of cold ethanol.

-

Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to yield pure this compound.

Data Summary

The following table summarizes the quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | Ethyl 2-methyl-3-oxobutanoate |

| Intermediate | Ethyl 3-amino-2-methylbut-2-enoate |

| Final Product | This compound |

| Molecular Formula | C₅H₆N₂O |

| Molecular Weight | 110.12 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 188-192 °C (literature) |

| Overall Yield | 60-70% (based on starting ester) |

Experimental Workflow Diagram

The diagram below illustrates the step-by-step workflow of the synthesis protocol.

Caption: Step-by-step experimental workflow for the synthesis.

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ≈ 12.1 (br s, 1H, NH), 7.95 (s, 1H, H-2), 7.50 (s, 1H, H-6), 1.90 (s, 3H, CH₃).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ≈ 160.0 (C=O), 150.0 (C-2), 145.0 (C-6), 115.0 (C-5), 12.0 (CH₃).

-

Mass Spectrometry (ESI+): m/z = 111.1 [M+H]⁺.

Safety Precautions

-

All experimental procedures should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Formamide is a teratogen and should be handled with extreme care.

-

Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this protocol.

Conclusion

This application note provides a detailed and reproducible protocol for the synthesis of this compound. The described method is suitable for laboratory-scale preparation and yields the target compound in good purity and yield. This protocol is intended to be a valuable resource for researchers engaged in the synthesis of heterocyclic compounds for potential applications in drug discovery and development.

Analysis of 5-Methylpyrimidin-4(5H)-one: Detailed Application Notes and Protocols for HPLC and GC-MS Methods

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 5-Methylpyrimidin-4(5H)-one using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are intended to serve as a comprehensive guide for researchers, scientists, and professionals involved in drug development and quality control.

High-Performance Liquid Chromatography (HPLC) Analysis

This section outlines a stability-indicating Reversed-Phase HPLC (RP-HPLC) method for the quantification of this compound. The method is designed to be specific, accurate, and precise, making it suitable for routine analysis and stability studies.

Experimental Protocol: HPLC Method

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) in a ratio of 90:10 (v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

UV Detection Wavelength: 265 nm.

-

Run Time: 15 minutes.

2. Reagent and Sample Preparation:

-